molecular formula C7H6ClNO3 B146433 4-Chloro-2-nitroanisole CAS No. 89-21-4

4-Chloro-2-nitroanisole

Cat. No. B146433
Key on ui cas rn: 89-21-4
M. Wt: 187.58 g/mol
InChI Key: OSAYFGJUEOYRHY-UHFFFAOYSA-N
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Patent
US06825383B1

Procedure details

2-Nitroanisole (1 mmol) was treated with sodium chloride (1.2 mmol) in acetonitrile: water (2:1, 6 ml). 20% Sulfuric acid (5 ml) and sodium periodate (20 mol %) was added to the reaction mixture. The mixture was heated at 80° C. under inert atmosphere for 4 h. The product was purified by column chromatography to give 2-nitro-4-chloroanosole (55%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH3:11])([O-:3])=[O:2].[Cl-:12].[Na+].S(=O)(=O)(O)O.I([O-])(=O)(=O)=O.[Na+]>C(#N)C.O>[N+:1]([C:4]1[CH:9]=[C:8]([Cl:12])[CH:7]=[CH:6][C:5]=1[O:10][CH3:11])([O-:3])=[O:2] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)OC
Name
Quantity
1.2 mmol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N.O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to give 2-nitro-4-chloroanosole (55%)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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